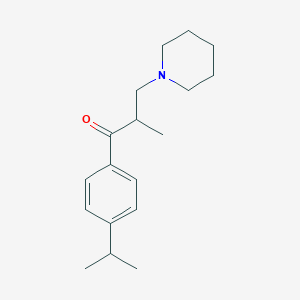
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- is a natural product found in Perezia with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Applications
1-Propanone derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. For instance, a compound related to 1-Propanone was found to protect cultured hippocampal neurons from glutamate toxicity, potentially lacking the side effects of current NMDA antagonists in clinical trials (Chenard et al., 1995).
Neuroleptic Agents
1-Propanone derivatives have been shown to possess potent neuroleptic activity. A study on a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, structurally similar to 1-Propanone, displayed significant neuroleptic effects, with some compounds demonstrating a long duration of action (Boswell et al., 1978).
Local Anesthetic Characteristics
Certain homologous local anesthetic drugs related to 1-Propanone have been characterized by various methods, including thermal analysis and spectroscopy. These substances showed different solid phases and thermodynamic stability, providing insights into the solid-state characterization of such compounds (Schmidt, 2005).
Conformational Analysis
The conformational structures of compounds similar to 1-Propanone, like 1-p-Tolyl-2-phenyl-1-propanols, have been studied using NMR spectroscopy. This research provides insights into the molecular structure and stability of such compounds (Kunieda et al., 1983).
Degradation Studies
The degradation of 1-Phenyl-2-propanone, closely related to 1-Propanone, during long-term storage has been investigated, yielding information on degradation products and factors affecting the degradation process. This study is crucial for understanding the stability and storage conditions of such compounds (Tsujikawa et al., 2021).
Antimuscarinic Activity
Substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure to 1-Propanone, have shown antimuscarinic activity. These compounds were studied for their potential utility in treating urinary incontinence associated with bladder muscle instability, demonstrating the medical potential of 1-Propanone derivatives (Kaiser et al., 1993).
Propiedades
Número CAS |
64840-92-2 |
|---|---|
Nombre del producto |
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- |
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-methyl-3-piperidin-1-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-14(2)16-7-9-17(10-8-16)18(20)15(3)13-19-11-5-4-6-12-19/h7-10,14-15H,4-6,11-13H2,1-3H3 |
Clave InChI |
SSQIIGCIWQHQGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Sinónimos |
4'-isopropyl-2-methyl-3-piperidinopropiophenone hydrochloride isoperisone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



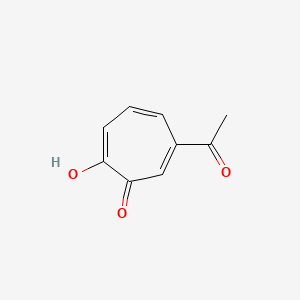
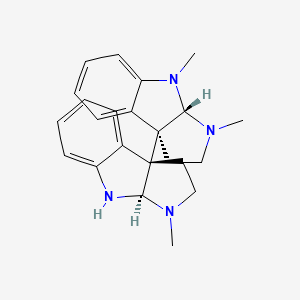


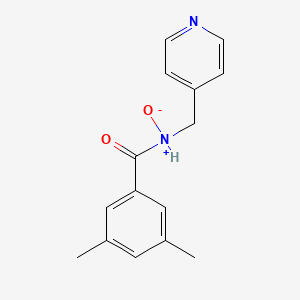
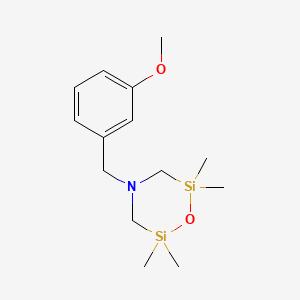

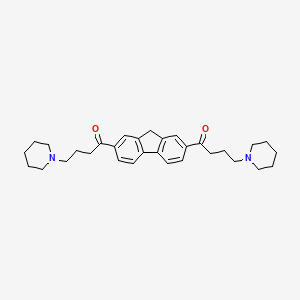

![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
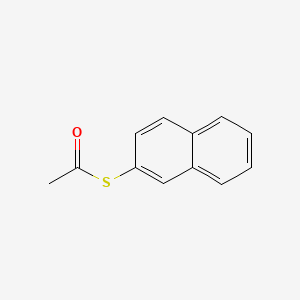
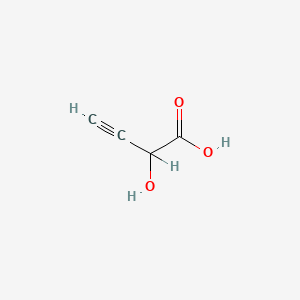
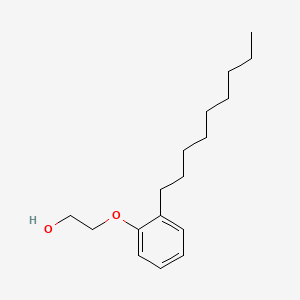
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)